AZD5582

Vue d'ensemble

Description

AZD5582 est un nouvel inhibiteur de petites molécules des protéines d'apoptose (IAPs) antagoniste. Il a suscité un intérêt considérable dans le domaine de la recherche sur le cancer en raison de sa capacité à induire l'apoptose dans les cellules cancéreuses en ciblant la protéine inhibitrice cellulaire de l'apoptose 1 (cIAP1) et la protéine inhibitrice de l'apoptose liée à l'X (XIAP) . Ce composé est particulièrement remarquable pour ses applications thérapeutiques potentielles dans le traitement de divers types de cancer, y compris le cancer du pancréas .

Applications De Recherche Scientifique

AZD5582 has a wide range of scientific research applications. In the field of cancer research, it has been shown to induce apoptosis in pancreatic cancer cells by targeting cIAP1 and XIAP . Additionally, this compound has been identified as a potent latency-reversing agent for human immunodeficiency virus (HIV), capable of reactivating latent HIV in resting CD4+ T cells . This compound has also been studied for its potential to overcome resistance to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in hepatocellular carcinoma by concomitantly suppressing anti-apoptotic factors such as cFLIP, MCL-1, and IAPs .

Mécanisme D'action

Target of Action

AZD5582, also known as GTPL7710, is an antagonist of the inhibitor of apoptosis proteins (IAPs). It binds to the BIR3 domains of cIAP1, cIAP2, and XIAP with IC50s of 15, 21, and 15 nM, respectively . These proteins play a crucial role in controlling cell survival and have therefore attracted considerable attention as potential targets in anticancer therapy .

Mode of Action

This compound interacts with its targets (cIAP1, cIAP2, and XIAP) and induces apoptosis . It facilitates latency reversal through activation of the non-canonical NFkB pathway, as exemplified by rapid degradation of cellular inhibitor of apoptosis protein 1 (cIAP1), followed by a slower conversion of the inactive p100 form of NFκB2 into the active p52 transcription factor .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to facilitate latency reversal through activation of the non-canonical NFkB pathway . Additionally, it has been found to mediate TRAIL sensitization through the concomitant suppression of anti-apoptotic factors including cFLIP, MCL-1, and IAPs (XIAP, Survivin, and cIAP-1) .

Pharmacokinetics

One study found that the cmax of this compound in treated infants was lower compared to adults (294 ng/ml versus 802 ng/ml) . This suggests that the bioavailability of this compound may be influenced by factors such as age and body weight.

Result of Action

This compound has been shown to induce apoptosis in various cancer cell lines . For example, it has been found to increase cell-associated HIV RNA expression in resting CD4+ T cells from ART-suppressed, HIV-infected donors . In another study, this compound was found to synergize with EV-T for apoptosis induction in some cancer lines including Huh7 and HepG2 while sparing normal cells .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the efficacy of this compound in inducing apoptosis may be affected by the presence of other compounds. In one study, this compound was found to synergize with EV-T, a delivery of TNF-related apoptosis-inducing ligand (TRAIL), to induce apoptosis in hepatocarcinoma cells .

Analyse Biochimique

Biochemical Properties

AZD5582 binds to the BIR3 domains of cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1 and cIAP2) and X-linked inhibitor of apoptosis protein (XIAP) with IC50 values of 15, 21, and 15 nM, respectively . This interaction leads to the rapid degradation of cIAP1 . The compound also interacts with other anti-apoptotic factors including cFLIP and MCL-1 .

Cellular Effects

This compound has been shown to induce apoptosis in various cell types . In hepatocellular carcinoma cells, it works synergistically with extracellular vesicle delivery of TNF-related apoptosis-inducing ligand (EV-T) to induce apoptosis . In HIV treatment, this compound increases cell-associated HIV RNA expression in resting CD4+ T cells from ART-suppressed, HIV-infected donors .

Molecular Mechanism

The molecular mechanism of this compound involves the activation of the non-canonical NFkB pathway, leading to the conversion of the inactive p100 form of NFκB2 into the active p52 transcription factor . This process is facilitated by the rapid degradation of cIAP1, an effect of this compound .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, the depletion of cIAP1 and conversion of p100 to p52 by this compound was dose-dependent, with cIAP1 depleted and p100 cleaved at concentrations exceeding 0.1nM .

Dosage Effects in Animal Models

In animal models, the combined therapy with low doses of this compound and EV-Ts triggered drastically enhanced apoptosis leading to the complete eradication of Huh7 tumor development . In another study, all animals received a single dose of the anti-CD8α depleting antibody, MT807R1 (50mg/kg, s.c.), followed by 5 weekly doses of this compound (0.1 mg/kg, i.v.). Following this treatment, 100% of the animals experienced on-ART viremia above 60 copies per ml of plasma .

Méthodes De Préparation

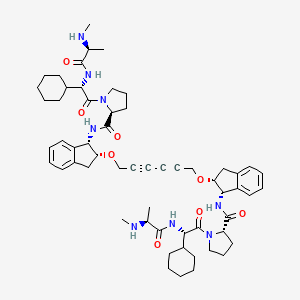

La synthèse de l'AZD5582 implique une série de réactions chimiques complexes. La voie de synthèse comprend généralement la formation d'un mimétique de Smac (DIABLO) à base de motif AVPI divalent, qui agit comme un antagoniste puissant contre les IAPs . Les méthodes de production industrielle de l'this compound ne sont pas largement documentées dans le domaine public, mais il est connu que le composé est synthétisé dans des conditions strictes pour garantir une pureté et une efficacité élevées .

Analyse Des Réactions Chimiques

L'AZD5582 subit plusieurs types de réactions chimiques, se concentrant principalement sur son interaction avec les IAPs. Le composé induit la dégradation de cIAP1 et cIAP2, active la kinase 1 de la protéine interagissant avec le récepteur (RIPK1) et déclenche l'activation des voies d'apoptose extrinsèques (caspase-8) et intrinsèques (caspase-9) . Les réactifs courants utilisés dans ces réactions comprennent divers agents inducteurs de l'apoptose et des inhibiteurs de protéines anti-apoptotiques . Les principaux produits formés à partir de ces réactions sont les formes clivées de la caspase-3 et de la caspase-7, qui sont essentielles à l'exécution de l'apoptose .

Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique. Dans le domaine de la recherche sur le cancer, il a été démontré qu'il induisait l'apoptose dans les cellules cancéreuses du pancréas en ciblant cIAP1 et XIAP . De plus, l'this compound a été identifié comme un puissant agent de réversion de la latence pour le virus de l'immunodéficience humaine (VIH), capable de réactiver le VIH latent dans les cellules T CD4+ au repos . Ce composé a également été étudié pour son potentiel à surmonter la résistance au ligand d'induction de l'apoptose lié au facteur de nécrose tumorale (TRAIL) dans le carcinome hépatocellulaire en supprimant simultanément les facteurs anti-apoptotiques tels que cFLIP, MCL-1 et IAPs .

Mécanisme d'action

Le mécanisme d'action de l'this compound implique sa capacité à imiter le tétrapeptide N-terminal actif du deuxième activateur mitochondrial dérivé des caspases (SMAC). Ce faisant, l'this compound antagonise puissamment les IAPs, conduisant à la dégradation de cIAP1 et cIAP2 . Cette dégradation active RIPK1, qui à son tour déclenche l'activation des voies d'apoptose extrinsèques et intrinsèques . Le composé induit également la conversion de la forme inactive p100 du facteur d'amélioration de la chaîne légère kappa du noyau des cellules B activées (NF-κB2) en facteur de transcription actif p52, favorisant davantage l'apoptose .

Comparaison Avec Des Composés Similaires

L'AZD5582 est unique dans sa capacité à cibler à la fois cIAP1 et XIAP, ce qui en fait un agent inducteur de l'apoptose très efficace. Des composés similaires comprennent d'autres mimétiques de SMAC tels que LCL161 et GDC-0152, qui ciblent également les IAPs mais peuvent avoir des profils d'efficacité et de spécificité différents . La capacité de l'this compound à induire l'apoptose dans une variété de lignées cellulaires cancéreuses et son potentiel en tant qu'agent de réversion de la latence du VIH soulignent son caractère unique et sa polyvalence dans la recherche scientifique .

Propriétés

IUPAC Name |

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H78N8O8/c1-37(59-3)53(67)61-49(39-21-9-7-10-22-39)57(71)65-31-19-29-45(65)55(69)63-51-43-27-15-13-25-41(43)35-47(51)73-33-17-5-6-18-34-74-48-36-42-26-14-16-28-44(42)52(48)64-56(70)46-30-20-32-66(46)58(72)50(40-23-11-8-12-24-40)62-54(68)38(2)60-4/h13-16,25-28,37-40,45-52,59-60H,7-12,19-24,29-36H2,1-4H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70)/t37-,38-,45-,46-,47+,48+,49-,50-,51-,52-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMCRYCCYXHPQF-ZVMUOSSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3C(CC4=CC=CC=C34)OCC#CC#CCOC5CC6=CC=CC=C6C5NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)OCC#CC#CCO[C@@H]5CC6=CC=CC=C6[C@@H]5NC(=O)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H78N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1015.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

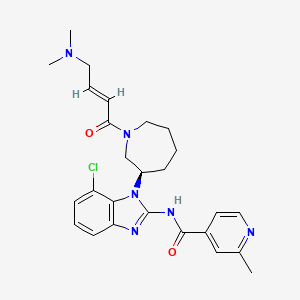

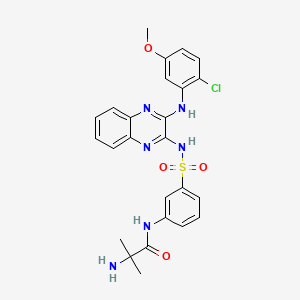

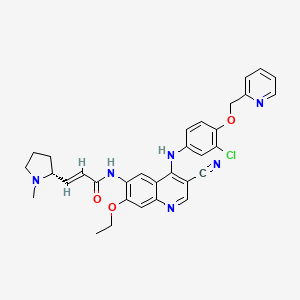

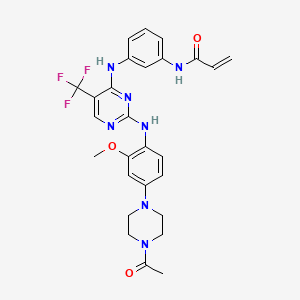

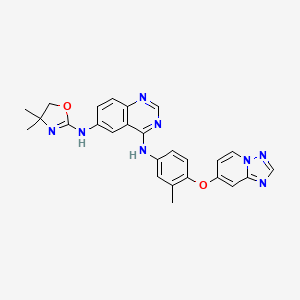

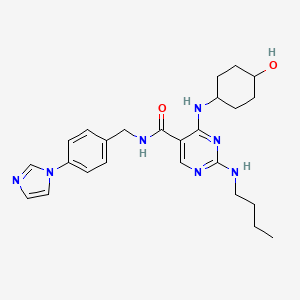

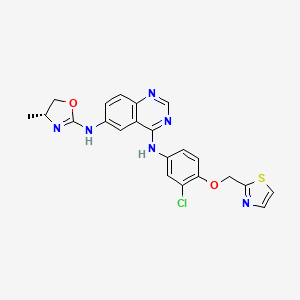

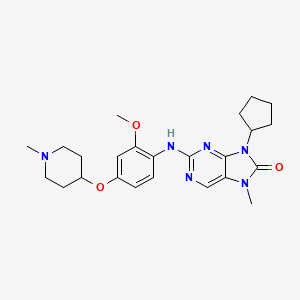

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide](/img/structure/B612000.png)

![2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide](/img/structure/B612003.png)

![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide](/img/structure/B612004.png)